Lipophilicity (LogP) vs. 4-Methyl Analog
The target compound exhibits a computed LogP of 1.34, representing a substantial increase in lipophilicity compared to its 4-methyl analog (LogP 0.77) . This LogP difference of +0.57 units is typically associated with improved membrane permeability and potentially enhanced oral absorption, while still remaining within drug-like chemical space (LogP < 5) . The propyl substituent provides greater hydrophobic surface area without introducing the branching-related metabolic liability of an isobutyl group.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.34 |
| Comparator Or Baseline | 4-Methyl-1H,1'H-[3,3'-bipyrazol]-5-amine: LogP = 0.77 |
| Quantified Difference | ΔLogP = +0.57 (74% increase) |
| Conditions | Computed LogP values from vendor technical datasheets using standard prediction algorithms . |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity to optimize cellular permeability while avoiding poor solubility, the 1.34 LogP of the target compound may represent a more favorable compromise than the more hydrophilic 4-methyl analog (0.77) or potentially over-lipophilic 4-isobutyl analog.
